3-Bromo-2-(3-bromo-2,2-dimethylpropyl)thiophene
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Overview
Description
3-Bromo-2-(3-bromo-2,2-dimethylpropyl)thiophene is an organobromine compound with the molecular formula C9H12Br2S. This compound is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of bromine atoms and a dimethylpropyl group makes this compound unique and potentially useful in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(3-bromo-2,2-dimethylpropyl)thiophene typically involves the bromination of thiophene derivatives. One common method is the bromination of 3-methylthiophene using N-bromosuccinimide (NBS) in the absence of benzoyl peroxide . This reaction proceeds with high selectivity and yields the desired brominated product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(3-bromo-2,2-dimethylpropyl)thiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, although these are less common for this specific compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.
Major Products Formed
Substitution Products: Various substituted thiophenes depending on the nucleophile used.
Coupling Products: Biaryl compounds and other complex organic molecules.
Scientific Research Applications
3-Bromo-2-(3-bromo-2,2-dimethylpropyl)thiophene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Pharmaceutical Research: May be used in the synthesis of biologically active compounds and drug candidates.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(3-bromo-2,2-dimethylpropyl)thiophene largely depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. The bromine atoms and thiophene ring facilitate these reactions by providing reactive sites for further functionalization .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-methylthiophene: Another brominated thiophene derivative used in organic synthesis.
2-Bromo-3-(2-ethylhexyl)thiophene: Used in the synthesis of organic electronic materials.
Properties
Molecular Formula |
C9H12Br2S |
---|---|
Molecular Weight |
312.07 g/mol |
IUPAC Name |
3-bromo-2-(3-bromo-2,2-dimethylpropyl)thiophene |
InChI |
InChI=1S/C9H12Br2S/c1-9(2,6-10)5-8-7(11)3-4-12-8/h3-4H,5-6H2,1-2H3 |
InChI Key |
NWJFPBGAZXULQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=C(C=CS1)Br)CBr |
Origin of Product |
United States |
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